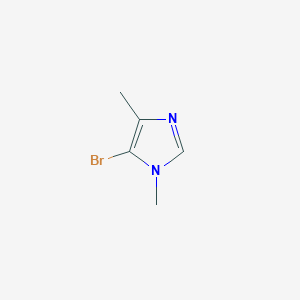

5-bromo-1,4-dimethyl-1H-imidazole

Description

5-Bromo-1,4-dimethyl-1H-imidazole (CAS: 861325-16-8) is a brominated imidazole derivative with methyl substituents at the 1- and 4-positions of the heterocyclic ring. Its synthesis typically involves condensation reactions of diamine precursors with aldehydes under controlled conditions, often employing sodium metabisulfite and dry DMF at elevated temperatures . The compound serves as a versatile building block in medicinal and organic chemistry, particularly in the development of bioactive molecules. Commercial availability in varying quantities (e.g., 100 mg to 5 g) highlights its utility in high-throughput drug discovery .

Properties

IUPAC Name |

5-bromo-1,4-dimethylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2/c1-4-5(6)8(2)3-7-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSWDPTMDFFUMQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C=N1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1,4-dimethyl-1H-imidazole can be achieved through several methods. One common approach involves the bromination of 1,4-dimethylimidazole. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Another method involves the cyclization of appropriate precursors. For example, the reaction of 4-bromo-2-methyl-1H-imidazole with methyl iodide in the presence of a base such as potassium carbonate can yield this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using continuous flow reactors and automated systems to control reaction conditions precisely. The choice of brominating agent and solvent, as well as the reaction temperature and time, are critical factors in ensuring efficient production .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1,4-dimethyl-1H-imidazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 1,4-dimethylimidazole.

Common Reagents and Conditions

Substitution: Sodium hydride, potassium tert-butoxide, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), room temperature to reflux conditions.

Oxidation: Potassium permanganate, chromium trioxide, solvents like acetone or water, room temperature to elevated temperatures.

Major Products Formed

Substitution: Various substituted imidazoles depending on the nucleophile used.

Oxidation: Corresponding aldehydes or carboxylic acids.

Reduction: 1,4-Dimethylimidazole.

Scientific Research Applications

Pharmaceutical Development

5-Bromo-1,4-dimethyl-1H-imidazole serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its structural motif is utilized in the design of compounds targeting diverse biological pathways:

- Kinase Inhibitors : The compound has been explored for its potential as an inhibitor of various kinases involved in cancer progression, including CDK8/19 and casein kinase inhibitors .

- Enzyme Modulators : Research indicates its application in modulating enzymes such as xanthine oxidase and cathepsin K, which are relevant in treating conditions like gout and osteoporosis .

Agrochemical Formulations

The compound's biological activity suggests its potential use in formulating agrochemicals. Its ability to interact with biological systems can be harnessed to develop pesticides or herbicides that target specific pests or plant diseases.

Case Study 1: Development of Kinase Inhibitors

In a medicinal chemistry project aimed at developing casein kinase inhibitors for anticancer therapy, researchers successfully synthesized this compound derivatives. These derivatives exhibited promising inhibitory activity against targeted kinases in vitro, leading to further development for clinical evaluation .

Case Study 2: Agrochemical Applications

A study investigated the efficacy of formulations containing this compound against specific agricultural pests. Results indicated significant pest mortality rates compared to control groups, highlighting the compound's potential as an effective agrochemical agent.

Mechanism of Action

The mechanism of action of 5-bromo-1,4-dimethyl-1H-imidazole depends on its specific application. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The bromine atom and methyl groups play a crucial role in its binding affinity and specificity .

In coordination chemistry, the compound can act as a ligand, forming complexes with metal ions. The nitrogen atoms in the imidazole ring can coordinate with metal centers, influencing the electronic properties and reactivity of the metal complexes .

Comparison with Similar Compounds

Comparison with Structural Isomers

Positional Isomerism: 1,2-Dimethyl vs. 1,4-Dimethyl Derivatives

The position of methyl groups significantly influences steric and electronic properties:

- 5-Bromo-1,4-dimethyl-1H-imidazole : The 1,4-dimethyl arrangement allows for a more planar geometry, enhancing conjugation and stability. This isomer is more commonly reported in synthetic applications .

Bromine Position Variants

- This compound is synthesized via methylation of a brominated precursor using methyl iodide .

Comparison with Benzoimidazole Derivatives

5-Bromo-1-methyl-1H-benzo[d]imidazole (pKa: 4.56 ± 0.10):

- The fused benzene ring enhances aromaticity and lipophilicity, improving membrane permeability compared to non-fused imidazoles.

- The bromine atom at the 5-position and methyl group at the 1-position mirror the substitution pattern of this compound, but the benzo-fused system confers distinct electronic properties, such as reduced basicity (lower pKa) .

Physical and Chemical Properties

| Property | This compound | 5-Bromo-1-methyl-benzo[d]imidazole |

|---|---|---|

| Molecular Weight | 191.03 g/mol | 237.09 g/mol |

| Solubility | Likely polar aprotic solvents* | Moderate in DMSO* |

| pKa | Not reported | 4.56 ± 0.10 |

*Predicted based on structural analogs.

Biological Activity

5-Bromo-1,4-dimethyl-1H-imidazole is a heterocyclic organic compound known for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities, supported by relevant data and case studies.

- Molecular Formula : CHBrN

- Molecular Weight : 175.03 g/mol

- Melting Point : 98-100°C

- Solubility : Soluble in organic solvents (ethanol, methanol, dichloromethane), insoluble in water.

- UV Absorption Peak : Strong absorption at 308 nm, useful in analytical methods .

Antibacterial and Antifungal Activity

This compound exhibits significant antibacterial and antifungal properties. Studies have demonstrated its effectiveness against various pathogens:

| Microorganism | Activity Type | Reference |

|---|---|---|

| Staphylococcus aureus | Antibacterial | |

| Escherichia coli | Antibacterial | |

| Candida albicans | Antifungal |

These findings indicate that the compound can be a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Properties

Research has shown that this compound possesses anti-inflammatory effects. It has been evaluated in various models to assess its ability to reduce inflammation markers. The compound's mechanism may involve the inhibition of pro-inflammatory cytokines and mediators.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably:

- Study on Cell Lines : In vitro studies demonstrated that derivatives of imidazole compounds exhibit antiproliferative effects against multiple cancer cell lines. For instance, compounds derived from imidazole scaffolds showed IC values ranging from 0.4 to 3.8 nM against various cancer cell lines .

| Compound | Cancer Cell Line | IC (nM) | Reference |

|---|---|---|---|

| This compound derivative | HCT-15 (Colon) | 80 | |

| Another derivative | NCI-H460 (Lung) | 270 |

These results suggest that modifications to the imidazole structure can enhance anticancer activity.

Case Study 1: Antitumor Efficacy

A specific derivative of this compound was tested in a mouse model. The study found that this compound significantly reduced tumor mass at doses much lower than traditional chemotherapeutics. The results indicated a promising therapeutic index for the compound in treating tumors .

Case Study 2: Cytotoxicity Evaluation

In evaluating cytotoxicity against normal human cells, one of the active derivatives showed an IC greater than 10 μM in quiescent lymphocytes but decreased to approximately 0.5 μM under mitogenic stimulation. This suggests a selective action favoring rapidly proliferating cells over normal cells, which is advantageous for cancer treatment strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.